molecular formula C13H12N2O3 B5248531 2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrole-3-carbaldehyde CAS No. 5984-87-2

2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrole-3-carbaldehyde

Cat. No.: B5248531
CAS No.: 5984-87-2
M. Wt: 244.25 g/mol
InChI Key: PGDZGAUIBGMQFD-UHFFFAOYSA-N
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Description

2,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrrole-3-carbaldehyde is a heterocyclic compound featuring a pyrrole core substituted with methyl groups at positions 2 and 5, a 4-nitrophenyl group at position 1, and a carbaldehyde moiety at position 3. The nitro group at the para position of the phenyl ring introduces strong electron-withdrawing effects, influencing the compound’s electronic properties and reactivity.

Properties

IUPAC Name

2,5-dimethyl-1-(4-nitrophenyl)pyrrole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3/c1-9-7-11(8-16)10(2)14(9)12-3-5-13(6-4-12)15(17)18/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGDZGAUIBGMQFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)[N+](=O)[O-])C)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20387062
Record name 2,5-dimethyl-1-(4-nitrophenyl)pyrrole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20387062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5984-87-2
Record name 2,5-dimethyl-1-(4-nitrophenyl)pyrrole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20387062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of OSM-S-288 involves the construction of the aminothienopyrimidine scaffold. This process typically starts with the synthesis of the thiophene starting material, followed by the formation of the boronate ester. The final steps involve the halogenation and subsequent amination to complete the aminothienopyrimidine scaffold .

Industrial Production Methods

While specific industrial production methods for OSM-S-288 are not well-documented, the general approach would involve scaling up the synthetic routes used in laboratory settings. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions

OSM-S-288 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in the reactions of OSM-S-288 include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of OSM-S-288 may result in the formation of sulfoxides or sulfones, while reduction may yield thiols or thioethers.

Scientific Research Applications

OSM-S-288 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

The mechanism of action of OSM-S-288 involves the inhibition of Plasmodium falciparum asparagine tRNA synthetase. This enzyme is crucial for protein synthesis in the parasite, and its inhibition leads to the disruption of protein translation and activation of the amino acid starvation response. This ultimately results in the death of the parasite .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s analogs vary primarily in the substituents on the phenyl ring or pyrrole core. Key examples include:

Compound Name Substituent on Phenyl Molecular Formula Molecular Weight Key Structural Features
2,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrrole-3-carbaldehyde 4-NO₂ C₁₃H₁₂N₂O₃ 244.25 Para-nitro group; strong electron withdrawal
2,5-Dimethyl-1-(3-nitrophenyl)-1H-pyrrole-3-carbaldehyde 3-NO₂ C₁₃H₁₂N₂O₃ 244.25 Meta-nitro group; altered electronic effects
1-(4-Isopropylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde 4-C₃H₇ C₁₇H₂₀N₂O 268.35 Isopropyl group; increased lipophilicity
1-(4-Butylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde 4-C₄H₉ C₁₈H₂₂N₂O 282.38 Butyl chain; enhanced hydrophobicity
1-(4-Methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde 4-OCH₃ C₁₅H₁₆N₂O₂ 256.30 Methoxy group; electron-donating effects

Key Observations :

  • Lipophilicity : Alkyl substituents (e.g., isopropyl, butyl) increase hydrophobicity, which may improve membrane penetration in biological systems .
  • Electronic Effects : Methoxy groups donate electron density, contrasting with nitro groups, which could reduce electrophilicity at the carbaldehyde site .

Antimicrobial Activity of Derivatives

For example:

  • 1,3,4-Thiadiazole Derivatives : Compounds 13a–13d and 17a–17h exhibited superior activity against Bacillus mycoides (gram-positive bacteria) compared to Escherichia coli (gram-negative) and Candida albicans (yeast). Compound 14 outperformed the positive control, suggesting nitroaryl-pyrrole hybrids are promising antimicrobial scaffolds .
  • Mechanistic Insight : The para-nitro group’s electron-withdrawing nature likely enhances interaction with bacterial enzymes or DNA, while the pyrrole-carbaldehyde moiety facilitates derivatization into bioactive heterocycles .

Biological Activity

2,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrrole-3-carbaldehyde is a compound belonging to the pyrrole family, which has garnered attention for its potential biological activities, particularly in the fields of antibacterial and antitubercular research. This article delves into its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound's chemical structure is represented as follows:

  • Molecular Formula : C12_{12}H12_{12}N2_2O2_2
  • IUPAC Name : 2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrole-3-carbaldehyde

Antitubercular Activity

Recent studies have highlighted the antitubercular potential of pyrrole derivatives, including 2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrole-3-carbaldehyde. The compound exhibits significant inhibitory effects against Mycobacterium tuberculosis (M. tuberculosis), including multidrug-resistant strains.

Key Findings :

  • Structure-Activity Relationship (SAR) : The presence of the 2,5-dimethylpyrrole scaffold is crucial for enhancing antitubercular activity. Modifications at the C3 position have been shown to improve efficacy against M. tuberculosis .
  • Minimum Inhibitory Concentration (MIC) : Derivatives of this compound have demonstrated MIC values below 1 µg/mL against various strains of M. tuberculosis .

Cytotoxicity Profiles

In vitro evaluations indicate that while the compound exhibits potent antimycobacterial activity, it also shows favorable cytotoxicity profiles against human pulmonary fibroblasts and murine macrophages. This balance is critical for developing therapeutics that target infections without causing significant harm to host cells.

Table 1: Cytotoxicity and Antimycobacterial Activity

CompoundMIC (µg/mL)Cytotoxicity (SI)Target Pathogen
2,5-Dimethyl...< 1145 (macrophages)M. tuberculosis
Derivative 5n< 1177 (fibroblasts)M. tuberculosis
Derivative 5q< 1Not specifiedM. tuberculosis

The mechanism by which 2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrole-3-carbaldehyde exerts its biological effects appears to involve binding to specific targets within bacterial cells. Computational studies suggest that it interacts with the MmpL3 protein of M. tuberculosis, a known target for antitubercular agents .

Study on Antimicrobial Activity

A comprehensive study evaluated a range of pyrrole derivatives for their antimicrobial properties. The results indicated that compounds similar to 2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrole-3-carbaldehyde exhibited varying degrees of activity against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity of Pyrrole Derivatives

CompoundMIC Against S. aureus (µg/mL)MIC Against E. coli (µg/mL)
Pyrrole Derivative A3.1212.5
Pyrrole Derivative B6.25>20
2,5-Dimethyl... <1 <10

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